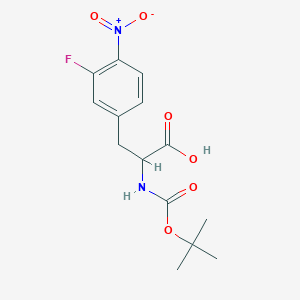
(R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom, and a nitro group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chiral amino acid precursor, followed by the introduction of the Boc protecting group. The aromatic ring is then functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from nitro reduction or substituted aromatic compounds from nucleophilic substitution .
科学研究应用
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials .
作用机制
The mechanism of action of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorine and nitro groups on the aromatic ring can influence the compound’s reactivity and binding affinity to target molecules .
相似化合物的比较
Similar Compounds
®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
®-2-(Boc-amino)-3-(3-bromo-4-nitrophenyl)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
®-2-(Boc-amino)-3-(3-iodo-4-nitrophenyl)propanoic acid: Similar structure but with an iodine atom instead of fluorine .
Uniqueness
The presence of the fluorine atom in ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid imparts unique electronic properties, making it distinct from its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets .
属性
分子式 |
C14H17FN2O6 |
|---|---|
分子量 |
328.29 g/mol |
IUPAC 名称 |
3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17FN2O6/c1-14(2,3)23-13(20)16-10(12(18)19)7-8-4-5-11(17(21)22)9(15)6-8/h4-6,10H,7H2,1-3H3,(H,16,20)(H,18,19) |
InChI 键 |
ORHJNFRCBAZRET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


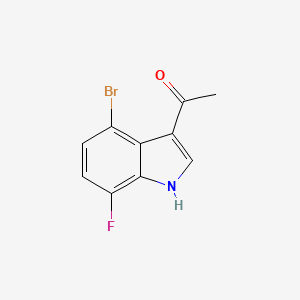
![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
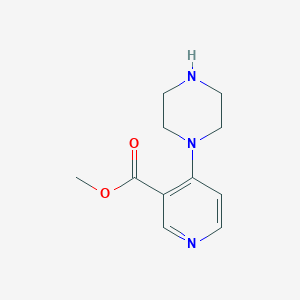
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

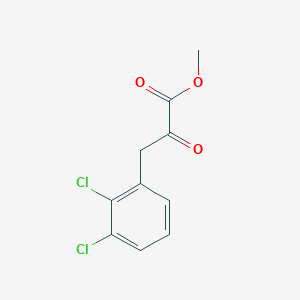
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
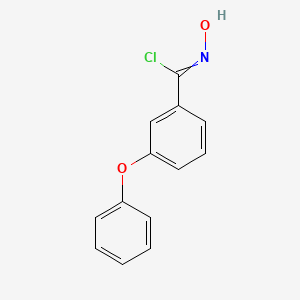


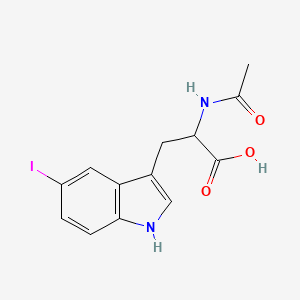
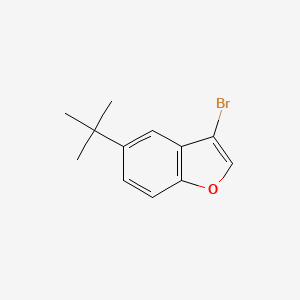

![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
